![molecular formula C7H2ClF4NO2 B6330708 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene CAS No. 1226805-38-4](/img/structure/B6330708.png)
1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene
Overview
Description
1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H2ClF4NO2 . It is a derivative of benzene, which is a colorless, sweet-smelling organic compound that is a major component of gasoline .
Molecular Structure Analysis
The molecular structure of 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene consists of a benzene ring substituted with a chloro, fluoro, nitro, and trifluoromethyl group . The exact arrangement of these substituents on the benzene ring can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Scientific Research Applications
Synthesis and Nucleophilic Aromatic Substitution
1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene has been utilized in the synthesis and nucleophilic aromatic substitution reactions. For instance, it was involved in the preparation of novel (pentafluorosulfanyl)benzenes with 3,5-disubstitution patterns, using oxygen, sulfur, and nitrogen nucleophiles (Ajenjo et al., 2016).
Development of Soluble Fluoro-polyimides
This compound played a key role in the synthesis of soluble fluoro-polyimides. Specifically, it was part of a process to obtain a fluorine-containing aromatic diamine, which was then reacted with aromatic dianhydrides to produce high-quality polyimide films with excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).
Protoporphyrinogen IX Oxidase Inhibitors
In the field of medicinal chemistry, derivatives of 1-chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene have been investigated as protoporphyrinogen IX oxidase inhibitors. These compounds exhibit significant dihedral angles between their aromatic rings, contributing to their potential as inhibitors (Li et al., 2005).
Derivatization in Analytical Chemistry
It is also used as a derivatization agent in analytical chemistry. For instance, its derivatives were employed for the chromatographic determination of polyamines in home-made wine samples, demonstrating its application in food analysis (Kmieciak et al., 2023).
Synthesis of Benzimidazoles
Additionally, it has been used in the synthesis of a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles. This process involved a three-step synthesis sequence starting from 1-chloro-2-nitro-4-(trifluoromethyl)benzene, highlighting its versatility in the production of high-value compounds (Vargas-Oviedo et al., 2017).
Mechanism of Action
Future Directions
The future directions for research on 1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene could include exploring its potential applications in various fields, such as pharmaceuticals or agrochemicals . Additionally, more research is needed to fully understand its synthesis, reactivity, and safety profile.
properties
IUPAC Name |
1-chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO2/c8-4-1-3(7(10,11)12)2-5(9)6(4)13(14)15/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUKEOGHKXOQIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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